N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde
Description
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclohexane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQREOBBZDSHPN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group, followed by the introduction of the aldehyde functional group. One common method involves the reaction of trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The resulting compound is then oxidized to introduce the aldehyde group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed
Oxidation: N-Boc-(+/-)-trans-2-aminocyclohexyl-carboxylic acid
Reduction: N-Boc-(+/-)-trans-2-aminocyclohexyl-methanol
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde primarily involves its reactivity as an aldehyde and a protected amine. The Boc group protects the amine from undesired reactions, allowing selective transformations at the aldehyde site. Upon deprotection, the free amine can participate in further reactions, such as forming amides or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-aminocyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
N-Boc-2-aminocyclohexanone: Contains a ketone group instead of an aldehyde.
N-Boc-2-aminocyclohexyl-methanol: Resulting from the reduction of the aldehyde group to a primary alcohol.
Uniqueness
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is unique due to the presence of both a Boc-protected amine and an aldehyde group on the same cyclohexane ring. This combination allows for selective reactions at either functional group, making it a versatile intermediate in organic synthesis.
Biological Activity
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activity and applications in drug development. This article explores its biological properties, synthesis, and potential therapeutic uses based on current research findings.
Chemical Structure and Synthesis
This compound, also known as tert-butyl [(1S,2S/1R,2R)-2-formylcyclohexyl]carbamate, features a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. The synthesis of this compound typically involves several steps, starting from cyclohexene or cyclohexane through various reactions including protection and deprotection of functional groups.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, potentially leading to therapeutic effects. Preliminary studies suggest that derivatives of this compound may act as receptor agonists or antagonists, particularly in modulating neurotransmitter systems. This interaction is significant for pathways related to pain management and neuropharmacology.
Pharmacological Implications
The compound's structural features allow it to exhibit selective activity towards specific receptors. For instance, studies have shown that derivatives can influence the activity of certain neurotransmitter receptors, which could be beneficial in treating conditions such as depression or anxiety.
Case Studies
- Neuropharmacological Studies : Research has demonstrated that this compound derivatives exhibit varying degrees of binding affinity at neurotransmitter receptors. For example, certain derivatives showed promising results in modulating serotonin and dopamine receptors, which are crucial in mood regulation .
- Anti-inflammatory Potential : Another study explored the anti-inflammatory properties of compounds related to this compound. The findings indicated a reduction in inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : While specific data on the antimicrobial activity of this compound is limited, compounds with similar structures have shown efficacy against various bacterial strains. This positions the compound as a candidate for further investigation in the field of antimicrobial drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde | Cis isomer | Different stereochemistry affecting reactivity |
| N-Boc-cyclohexanamine | Simple amine | Lacks aldehyde functionality |
| (1S,2R)-cis-N-Boc-1,2-cyclohexanediamine | Diamine | Contains two amino groups, increasing reactivity |
This table highlights how the trans configuration of this compound may influence its biological interactions compared to its cis counterpart and other related compounds.
Q & A
Basic: What are the recommended handling and storage protocols for N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde to ensure stability?
Answer:
this compound should be stored in a cool, dry environment (20–25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use airtight containers to avoid moisture exposure. Safety Data Sheets (SDS) recommend avoiding high temperatures (>80°C) and direct sunlight, as decomposition may release hazardous gases like CO and NOx . For handling, wear PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Bulk transfers should use inert solvents (e.g., anhydrous ACN or DCM) to suppress side reactions .
Basic: How is the structural configuration of this compound validated in synthetic workflows?
Answer:
The trans configuration and Boc-protection are confirmed via -NMR (e.g., diagnostic peaks for the cyclohexyl-CHO at δ 9.5–10.0 ppm) and -NMR (Boc carbonyl at ~155 ppm). Polarimetry or chiral HPLC can resolve (±)-enantiomers. IR spectroscopy verifies the aldehyde stretch (~1720 cm) and Boc C=O (~1680 cm) . For rigorous stereochemical assignment, X-ray crystallography or NOESY experiments are employed .
Advanced: How can racemization of N-Boc-α-amino aldehydes be minimized during N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions?
Answer:
Racemization is suppressed by optimizing reaction temperature (typically <0°C), using mild bases (e.g., Hünig’s base instead of DBU), and short reaction times. Studies show that N-Boc protection reduces epimerization risk compared to other groups (e.g., Cbz). Monitoring via -NMR at intervals (e.g., 30 min) ensures minimal stereochemical scrambling. Pre-catalyst selection (e.g., triazolium salts) also impacts enantiopurity, with bulky N-substituents enhancing stereoretention .
Advanced: What methodologies enable diastereoselective synthesis using this compound in NHC-catalyzed systems?
Answer:
Diastereoselectivity is achieved through:
- Doubly N-protected substrates : Bis-Boc or Boc/Cbz groups restrict conformational flexibility, favoring trans adducts (Table 4.1, up to 13:1 dr) .
- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance stereocontrol by stabilizing transition states.
- Catalyst tuning : Electron-deficient NHCs (e.g., CF-substituted) improve selectivity via steric shielding.
Reaction progress is tracked by -NMR or LC-MS, with diastereomer ratios quantified via integration or chiral stationary-phase HPLC .
Advanced: How do conflicting reports on the reactivity of N-Boc-protected aldehydes in cross-coupling reactions arise, and how can they be resolved?
Answer:
Contradictions often stem from:
- Base sensitivity : Boc deprotection under strong basic conditions (e.g., KCO/MeOH) generates free amines, altering reactivity.
- Solvent effects : Protic solvents (e.g., EtOH) accelerate aldehyde hydration, reducing electrophilicity.
Resolution involves:
Basic: What analytical techniques are critical for monitoring this compound in complex reaction mixtures?
Answer:
Key techniques include:
- HPLC-MS : Detects aldehyde degradation products (e.g., hydrates or hemiacetals).
- FT-IR : Tracks aldehyde oxidation to carboxylic acids (~1700 cm).
- NMR kinetics : Monitors Boc deprotection (disappearance of δ 1.4 ppm tert-butyl signal).
For quantitative analysis, derivatization with DNPH (2,4-dinitrophenylhydrazine) followed by UV-vis spectroscopy provides precise aldehyde quantification .
Advanced: What are the applications of this compound in designing functional materials?
Answer:
This aldehyde serves as a precursor in:
- Organogelators : Boc-protected amino aldehydes form hydrogen-bonded networks with fluorocarbon/hydrocarbon hybrids (e.g., urea-amide derivatives) for stimuli-responsive gels .
- Chiral ligands : Trans-cyclohexyl motifs are incorporated into asymmetric catalysts for C–C bond-forming reactions.
- Peptide mimics : Aldehyde-terminated Boc-protected amines enable chemoselective ligation (e.g., hydrazone formation) in foldamer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
